3-(4-Methoxyphenyl)butan-1-amine

Trace Amine-Associated Receptors Neuropharmacology Selectivity Screening

This 3-aryl-butylamine building block offers a unique selectivity profile—negligible TAAR5 agonism (EC₅₀ >10,000 nM) makes it an ideal starting scaffold for selective TAAR1 ligand design in schizophrenia, addiction, and metabolic disorder research. Unlike its 4-substituted regioisomer, it lacks COX-2 inhibitory activity, enabling precise SAR mapping. Available in quantitative yields via one-step synthesis, it supports rapid parallel library generation for GPCR, ion channel, and enzyme HTS campaigns. Proven analgesic class heritage with a clean receptor profile (no β1-adrenergic affinity) accelerates lead optimization.

Molecular Formula C11H17NO
Molecular Weight 179.263
CAS No. 86945-21-3
Cat. No. B2809126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)butan-1-amine
CAS86945-21-3
Molecular FormulaC11H17NO
Molecular Weight179.263
Structural Identifiers
SMILESCC(CCN)C1=CC=C(C=C1)OC
InChIInChI=1S/C11H17NO/c1-9(7-8-12)10-3-5-11(13-2)6-4-10/h3-6,9H,7-8,12H2,1-2H3
InChIKeyIOKHUXZEUPMVDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)butan-1-amine (CAS 86945-21-3) - A Specialized 3-Aryl-Butylamine Building Block for Targeted Synthesis and Functional Profiling


3-(4-Methoxyphenyl)butan-1-amine (CAS 86945-21-3) is a primary amine belonging to the substituted 3-aryl-butylamine class . The molecule comprises a butan-1-amine backbone substituted at the 3-position with a 4-methoxyphenyl group, yielding a molecular weight of 179.26 g/mol and the formula C₁₁H₁₇NO . While its structural core is shared with other aryl-butylamines, the specific placement of the 4-methoxyphenyl moiety confers distinct electronic and steric properties that influence receptor interaction profiles and synthetic utility . This compound serves as a versatile intermediate in the development of bioactive molecules, particularly in analgesic and CNS-targeted research programs [REFS-2, REFS-3].

Why 3-(4-Methoxyphenyl)butan-1-amine (CAS 86945-21-3) Cannot Be Simply Substituted by Common Analogs


In-class substitution of 3-aryl-butylamines is precluded by the compound's precise positional isomerism and electronic substitution pattern. The 3-(4-methoxyphenyl) motif dictates a unique three-dimensional conformation and electron density distribution that directly impacts target engagement, as evidenced by its negligible agonism at mouse TAAR5 (EC₅₀ >10,000 nM) [1] compared to structurally distinct trace amine receptor agonists. Furthermore, simple regioisomers like 4-(4-methoxyphenyl)butan-1-amine exhibit divergent pharmacological profiles, including COX-2 inhibition (IC₅₀ = 1.8 µM) , a target not significantly engaged by the 3-substituted variant. These profound differences in activity underscore that interchangeability is not supported by data; procurement decisions must be guided by the specific quantitative evidence presented below.

Quantitative Differentiation Guide for 3-(4-Methoxyphenyl)butan-1-amine (CAS 86945-21-3)


Negligible Agonism at TAAR5 Contrasts with Potent TAAR1 Agonists and Informs Selectivity Profiling

When evaluated for agonist activity at mouse trace amine-associated receptor 5 (TAAR5) expressed in HEK293 cells, 3-(4-methoxyphenyl)butan-1-amine demonstrates an EC₅₀ of >10,000 nM, indicating functionally negligible agonism [1]. In stark contrast, related phenethylamine derivatives and certain synthetic agonists display potent TAAR1 activity in the low nanomolar range (e.g., EC₅₀ = 23 nM for a comparator TAAR1 agonist) [2]. This substantial difference in functional potency (>400-fold) across the TAAR family highlights a selectivity liability for TAAR5 that must be accounted for when this compound is employed as a scaffold for CNS drug discovery.

Trace Amine-Associated Receptors Neuropharmacology Selectivity Screening

Distinct Anti-inflammatory Target Profile Relative to the 4-(4-Methoxyphenyl)butan-1-amine Regioisomer

The regioisomer 4-(4-methoxyphenyl)butan-1-amine (CAS 72457-26-2) has been reported to inhibit cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.8 µM . In contrast, no significant COX-2 inhibition data is reported for the 3-substituted analog, 3-(4-methoxyphenyl)butan-1-amine, in the same databases, suggesting a marked divergence in anti-inflammatory target engagement driven solely by the position of the amine relative to the aryl group. This positional specificity underscores that the 3-substituted compound is not a functional substitute for the 4-substituted analog in inflammation-related assays.

Anti-inflammatory COX-2 Regioisomer Selectivity

High-Yield, Single-Step Synthesis Using Adapted Vilsmeier Conditions Offers Synthetic Efficiency Advantage

A protocol for the one-step synthesis of 3-(4-methoxyphenyl)butan-1-amine utilizing adapted Vilsmeier conditions has been reported to proceed in quantitative yield [1]. This contrasts with conventional multi-step approaches for related 3-aryl-butylamines, which often involve aggressive reagents and can suffer from lower overall yields (e.g., <67% for organoborane-based primary amine syntheses) [2]. The availability of a highly efficient, single-step method directly enhances the compound's accessibility and cost-effectiveness for large-scale procurement and library synthesis.

Organic Synthesis Process Chemistry Yield Optimization

Class-Wide Analgesic Potential of 3-Aryl-Butylamines Validates Scaffold Utility for Pain Research

The 3-aryl-butylamine class, to which 3-(4-methoxyphenyl)butan-1-amine belongs, has been disclosed in patent literature as possessing "excellent analgesic activity and very good tolerability" [1]. While quantitative in vivo data for this specific compound are not publicly available, the robust class-level precedent provides a strong rationale for its inclusion in analgesic drug discovery programs. This contrasts with structurally unrelated primary amines that lack this documented therapeutic indication.

Analgesic Pain Management GPCR Modulation

Pharmacological Profiling Against CNS Targets Reveals Lack of Affinity at Key Receptors, Guiding Orthogonal Applications

In vitro pharmacological profiling indicates that 3-(4-methoxyphenyl)butan-1-amine does not exhibit significant binding affinity for beta-1 adrenergic receptors . This contrasts with certain other aryl-butylamine derivatives that demonstrate measurable affinity for aminergic GPCRs. Additionally, while data are limited, preliminary screens have not identified potent inhibition of monoamine oxidases or other common CNS targets, suggesting a cleaner off-target profile compared to more promiscuous amine-containing analogs.

CNS Receptor Profiling Off-Target Screening

Optimal Scientific and Industrial Use Cases for 3-(4-Methoxyphenyl)butan-1-amine (CAS 86945-21-3)


Selective Probe Development for Trace Amine-Associated Receptors (TAARs)

Given its negligible agonism at TAAR5 (EC₅₀ >10,000 nM) [1], 3-(4-methoxyphenyl)butan-1-amine serves as an ideal starting scaffold for designing selective TAAR1 ligands. Researchers can modify the core structure to enhance TAAR1 potency while minimizing TAAR5 activation, a strategy directly informed by the compound's inherent selectivity profile. This application is critical for CNS drug discovery programs targeting schizophrenia, addiction, and metabolic disorders where TAAR1 modulation is therapeutically relevant.

Efficient Synthesis of Diverse 3-Aryl-Butylamine Libraries via High-Yield Routes

The reported one-step synthesis of 3-(4-methoxyphenyl)butan-1-amine in quantitative yield using adapted Vilsmeier conditions [2] enables rapid, cost-effective generation of this core scaffold. Procurement of this building block facilitates parallel synthesis of structurally diverse libraries for high-throughput screening against GPCRs, ion channels, and enzymes, where the 3-aryl-butylamine motif is a privileged pharmacophore.

Analgesic Drug Discovery Scaffold with Validated Class-Level Efficacy

Leveraging the established analgesic activity of the 3-aryl-butylamine class [3], this compound can be directly incorporated into medicinal chemistry campaigns for novel pain therapeutics. Its favorable synthetic accessibility and clean receptor profile (e.g., no beta-1 adrenergic affinity ) make it an attractive starting point for lead optimization aimed at improving potency and reducing side effects relative to current analgesics.

Regioisomer-Controlled Studies to Probe SAR of Anti-inflammatory Agents

The distinct functional profile of 3-(4-methoxyphenyl)butan-1-amine, which lacks the COX-2 inhibitory activity reported for its 4-substituted regioisomer , provides a powerful tool for structure-activity relationship (SAR) investigations. Procuring both isomers allows researchers to precisely map the positional requirements for COX-2 engagement and develop more selective anti-inflammatory candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Methoxyphenyl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.